

Application Note: Accelerating Lead Optimization with 3-(2-Propynyloxy)piperidine HCl

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Compound of Interest

Compound Name:	3-(2-Propynyloxy)piperidine hydrochloride
CAS No.:	1185301-44-3
Cat. No.:	B1451033

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Executive Summary

3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a high-value bifunctional building block that bridges the gap between classical heterocyclic medicinal chemistry and modern bioorthogonal synthesis.^[1]

This guide details the application of this scaffold in two critical workflows:

- High-Throughput Library Generation: Leveraging the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry to rapidly explore Structure-Activity Relationships (SAR).^[1]
- Chimeric Drug Design (PROTACs): Utilizing the piperidine moiety as a solvent-exposed exit vector for linker attachment in targeted protein degradation.^[1]

Compound Profile & Chemical Logic

Structural Analysis

The compound features a piperidine ring—a privileged pharmacophore found in over 100 FDA-approved drugs—substituted at the C3 position with a propargyl ether group.[1]

Feature	Chemical Logic for Drug Discovery
Piperidine Core	Provides 3D character (non-flat), improves solubility, and serves as a robust hydrogen bond acceptor/donor.[1]
C3-Substitution	Creates a distinct vector geometry compared to common C4-substituted analogs, allowing the alkyne "tail" to probe unique sub-pockets.[1]
Terminal Alkyne	A bioorthogonal "Click" handle.[1] It is chemically inert under most physiological conditions but highly reactive toward azides in the presence of Cu(I).[1]
Ether Linkage	Offers greater metabolic stability than ester linkages and distinct flexibility compared to direct carbon-carbon bonds.[1]

Physicochemical Properties[1][2]

- Molecular Weight: 175.66 g/mol [1][2][3]
- Form: Hydrochloride salt (White to off-white solid)[1]
- Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[1]
- Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Application 1: "Click-Ready" Library Synthesis[1]

Context: In hit-to-lead optimization, researchers often need to rapidly diversify a core scaffold to improve potency or selectivity.[1] This protocol describes using 3-(2-Propynyloxy)piperidine as a "warhead-linker" module.[1]

Strategic Workflow

- Anchor Step: The secondary amine of the piperidine is reacted with the core scaffold (e.g., via SNAr or Reductive Amination).[1]
- Diversification Step: The pendant alkyne is reacted with a library of organic azides to generate a triazole-linked library.[1]

Protocol: Parallel CuAAC Library Generation

This protocol is optimized for 96-well plate format.[1]

Reagents:

- Scaffold-Alkyne Intermediate: 10 mM in DMSO (The product of Step 1).
- Azide Library: 10 mM in DMSO (Diverse R-N₃ compounds).[1]
- Catalyst Solution: CuSO₄·5H₂O (20 mM in water) mixed 1:2 with Sodium Ascorbate (100 mM in water) immediately before use.[1]
- Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - 10 mM in DMSO (enhances rate and protects Cu(I)).[1]

Step-by-Step Procedure:

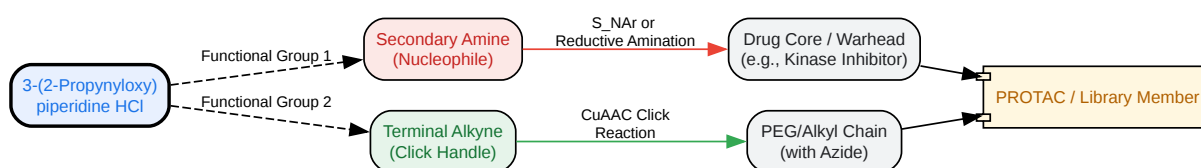
- Plate Preparation: In each well of a 96-well polypropylene plate, dispense 10 μL of the Scaffold-Alkyne intermediate (0.1 μmol).
- Library Addition: Add 10.5 μL of a unique Azide solution to each well (1.05 eq).
- Catalyst Addition: Prepare the "Click Cocktail":
 - Mix CuSO₄, Sodium Ascorbate, and TBTA in a molar ratio of 1:5:1.
 - Add 5 μL of this cocktail to each well.
- Incubation: Seal the plate with foil and shake at room temperature (25°C) for 12–16 hours.

- Quenching: Add 50 μL of saturated aqueous EDTA or ammonium chloride to chelate copper.
- Analysis: Analyze directly via LC-MS. Conversion is typically >90%.^[1] The crude mixture can often be used directly in biochemical screening assays due to the biocompatibility of the triazole product.

Application 2: PROTAC Linker Design^[1]

Context: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Protein ligand to an E3 Ligase ligand.^[1] The 3-(2-Propynyloxy)piperidine scaffold is ideal for this because the ether oxygen improves water solubility of the linker chain—a critical parameter for PROTAC bioavailability.^[1]

Logic Diagram: Bifunctional Utility



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Figure 1: The bifunctional logic of 3-(2-Propynyloxy)piperidine allows it to serve as a connector between a pharmacophore and a diversity element or linker.^[1]

Scientific Rationale & Troubleshooting

Why the C3-Ether?

- Vector Exploration: Most commercial piperidines are C4-substituted.^[1] The C3-substitution projects the alkyne vector at a $\sim 60^\circ$ angle relative to the nitrogen lone pair (in chair conformation), accessing different chemical space within the binding pocket than C4 analogs.^[1]
- Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to an all-carbon chain, potentially improving the metabolic stability (lowering clearance) of the final

drug candidate.[1]

Troubleshooting the Click Reaction

Observation	Root Cause	Corrective Action
Low Yield / Incomplete Reaction	Oxygen Inhibition	Cu(I) is oxidized to inactive Cu(II).[1] Degas solvents and increase Sodium Ascorbate concentration.[1]
Precipitation	Solubility mismatch	Ensure both the alkyne and azide are soluble in the DMSO/Water mix. Add t-Butanol (up to 20%) as a co-solvent.[1]
Blue Solution Color	Copper Oxidation	Indicates Cu(II) formation.[1] Add fresh ascorbate immediately.

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